![molecular formula C8H13BrO3 B15299921 2-[4-(Bromomethyl)oxan-4-yl]acetic acid](/img/structure/B15299921.png)
2-[4-(Bromomethyl)oxan-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Bromomethyl)oxan-4-yl]acetic acid is an organic compound characterized by the presence of a bromomethyl group attached to an oxane ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or haloalcohols under acidic or basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Bromomethyl)oxan-4-yl]acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the oxane ring or the acetic acid moiety can yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: New compounds with varied functional groups replacing the bromomethyl group.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Derivatives with reduced oxane rings or acetic acid moieties.
Aplicaciones Científicas De Investigación
2-[4-(Bromomethyl)oxan-4-yl]acetic acid has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals with potential therapeutic effects.
Biological Studies: It may be employed in the study of biochemical pathways and enzyme interactions.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(Chloromethyl)oxan-4-yl]acetic acid
- 2-[4-(Hydroxymethyl)oxan-4-yl]acetic acid
- 2-[4-(Methoxymethyl)oxan-4-yl]acetic acid
Comparison
- Reactivity : The bromomethyl group in 2-[4-(Bromomethyl)oxan-4-yl]acetic acid is more reactive than the chloromethyl group in its chlorinated counterpart, making it more suitable for certain substitution reactions.
- Stability : The hydroxymethyl derivative is generally more stable but less reactive compared to the bromomethyl compound.
- Applications : The methoxymethyl derivative may have different solubility and reactivity profiles, influencing its suitability for specific applications.
Propiedades
Fórmula molecular |
C8H13BrO3 |
|---|---|
Peso molecular |
237.09 g/mol |
Nombre IUPAC |
2-[4-(bromomethyl)oxan-4-yl]acetic acid |
InChI |
InChI=1S/C8H13BrO3/c9-6-8(5-7(10)11)1-3-12-4-2-8/h1-6H2,(H,10,11) |
Clave InChI |
RTEYSKZECFMOEV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(CC(=O)O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15299841.png)
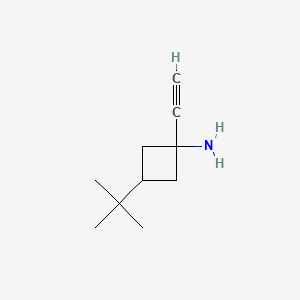
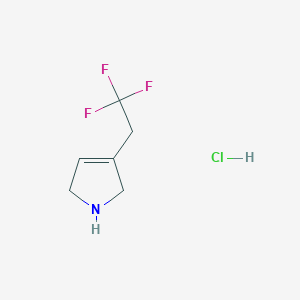
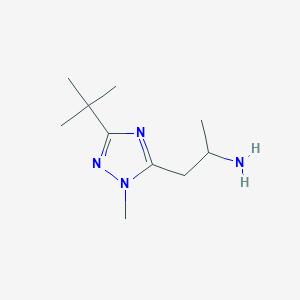
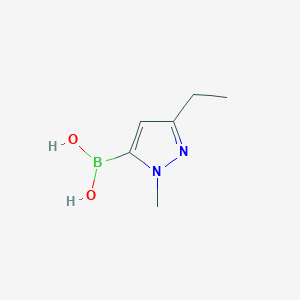
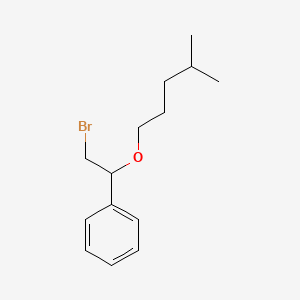
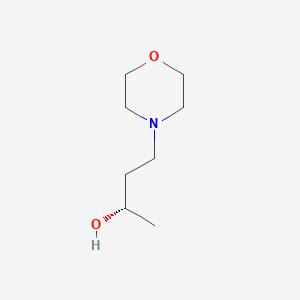
![2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)
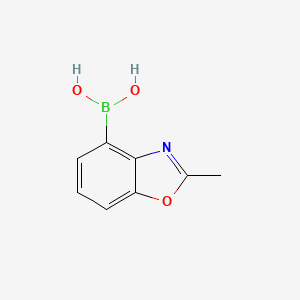
![2-[(Difluoromethyl)sulfanyl]acetonitrile](/img/structure/B15299901.png)
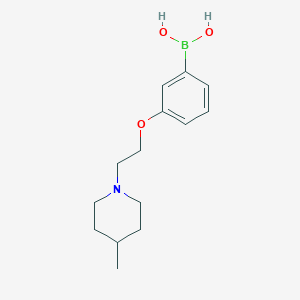
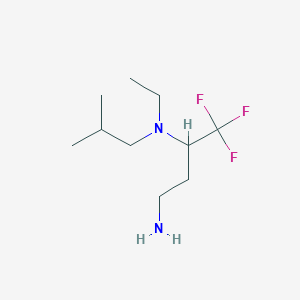
![[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride](/img/structure/B15299927.png)
![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
